UNC2399

Epigenetics Histone Methyltransferase PRC2 Inhibition

UNC2399 is a biotin-tagged chemical probe optimized for EZH2/EZH1 target enrichment via pull-down from cellular lysates, with a validated IC50 of 17 nM against EZH2. Unlike its parent UNC1999 or the inactive analog UNC2400, this compound uniquely enables competitive binding assays and PRC2 complex isolation in chemical biology workflows. Procure this research-use-only compound to differentiate on-target engagement from off-target effects and establish precise negative controls.

Molecular Formula C48H68N10O7S
Molecular Weight 929.2 g/mol
Cat. No. B15583591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC2399
Molecular FormulaC48H68N10O7S
Molecular Weight929.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H64N10O7S.CH4/c1-5-8-32-23-31(4)52-46(61)36(32)27-50-45(60)35-24-34(25-39-37(35)28-51-57(39)30(2)3)33-11-12-41(49-26-33)55-15-17-56(18-16-55)43(59)13-19-63-21-22-64-20-14-48-42(58)10-7-6-9-40-44-38(29-65-40)53-47(62)54-44;/h11-12,23-26,28,30,38,40,44H,5-10,13-22,27,29H2,1-4H3,(H,48,58)(H,50,60)(H,52,61)(H2,53,54,62);1H4/t38-,40-,44-;/m0./s1
InChIKeyHDWPSDFDUWFHBA-LQNXPGFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC2399 Chemical Probe: A Biotinylated EZH2 Inhibitor for Target Enrichment and PRC2 Selectivity Studies


UNC2399 is a biotinylated derivative of UNC1999, the first orally bioavailable inhibitor of the lysine methyltransferases EZH2 and EZH1 [1]. It functions as a selective chemical probe within the polycomb repressive complex 2 (PRC2) pathway, maintaining high in vitro potency against EZH2 with an IC50 of 17 nM in radioactive biochemical assays [1]. Unlike its parent compound, UNC2399 is specifically engineered with a biotin tag to enable target enrichment applications, such as pull-down experiments from cellular lysates, while retaining the fundamental inhibitory profile of UNC1999 [1].

Why Generic Substitution Fails: The Critical Functional Distinction of UNC2399 in PRC2 Target Enrichment


Within the PRC2 inhibitor landscape, compounds are not interchangeable due to fundamental differences in their chemical structures, functional capabilities, and intended experimental applications. UNC2399 is distinguished by its biotin tag, which enables specific biochemical applications that its parent compound UNC1999 cannot perform, such as the enrichment of EZH2 from cell lysates in pull-down studies [1]. Conversely, UNC1999 itself is an orally bioavailable inhibitor suitable for in vivo studies, a property not directly applicable to UNC2399 due to its larger molecular weight and biotin moiety [1]. Furthermore, the inactive analog UNC2400, which exhibits >1,000-fold lower potency against EZH2 (IC50 = 13 µM) , serves exclusively as a negative control and cannot be substituted for functional inhibition studies. Thus, selection among these compounds is dictated entirely by the specific experimental endpoint—whether it is target engagement and enrichment (UNC2399), functional inhibition in cells or animals (UNC1999), or the establishment of a baseline control (UNC2400).

Quantitative Differentiation Guide for UNC2399: Direct Comparative Evidence for Scientific Selection


EZH2 Potency Retention: UNC2399 vs. Parent Compound UNC1999

UNC2399, despite its biotinylation, retains significant potency against EZH2, though it is less potent than its parent compound, UNC1999. In the EZH2 radioactive biochemical assay, UNC2399 exhibits an IC50 of 17 ± 2 nM, whereas UNC1999 demonstrates an IC50 of 2 nM [1]. This data confirms that biotinylation results in an approximately 8.5-fold reduction in potency, a trade-off that must be considered when selecting a compound for functional inhibition studies .

Epigenetics Histone Methyltransferase PRC2 Inhibition

Functional Differentiation: UNC2399 Target Enrichment vs. Inactive Analog UNC2400

A key functional differentiation is the ability of UNC2399 to specifically enrich EZH2 from cell lysates in pull-down experiments, a property not shared by its inactive analog UNC2400. In a direct comparative pull-down experiment using HEK293T cell lysates, UNC2399 markedly enriched EZH2 levels compared to the DMSO control. Crucially, this enrichment was completely abolished by pretreatment with 100 µM of the active parent compound UNC1999, but was not affected by pretreatment with 100 µM UNC2400 [1]. This demonstrates that UNC2399 binds specifically and competitively to the same target site as the active inhibitor, validating its utility as a target engagement probe, whereas UNC2400 is incapable of such specific enrichment.

Chemical Probe Target Engagement Pull-Down Assay

Orthosteric vs. Allosteric Targeting: UNC2399 Mechanism Compared to EED Binder EED226

UNC2399, as a derivative of the SAM-competitive inhibitor UNC1999, targets the orthosteric catalytic site of EZH2 [1]. In contrast, compounds like EED226 are allosteric inhibitors that bind to the H3K27me3-binding pocket of the EED subunit [2]. While both inhibit PRC2 activity, their mechanisms are distinct. EED226 shows an IC50 of 23.4 nM against PRC2 in a biochemical assay using H3K27me0 peptide as substrate, and importantly, retains activity against EZH2 mutants resistant to SAM-competitive inhibitors [2]. This mechanistic difference implies that UNC2399 (and its parent UNC1999) may be susceptible to resistance mechanisms that EED226 is not, and vice-versa. For procurement, the choice hinges on the specific biological question: probing the EZH2 catalytic site or bypassing SAM-competitive resistance.

PRC2 Inhibitor Allosteric Modulation EED Binder

Comparative Potency and Selectivity Profile: UNC1999 (Parent) vs. Other EZH2 Inhibitors

While UNC2399 is a biotinylated derivative for specific applications, the pharmacological profile of its parent compound, UNC1999, provides critical context for its use. UNC1999 is a potent, dual inhibitor of both EZH2 (IC50 = 2 nM) and EZH1 (IC50 = 45 nM) . This dual inhibition profile distinguishes it from other selective EZH2 inhibitors. For instance, GSK343 is a highly selective EZH2 inhibitor with an IC50 of 4 nM but displays 60-fold lower potency against EZH1 [1]. Similarly, tazemetostat (EPZ-6438) is a potent EZH2 inhibitor (IC50 = 11 nM in peptide assay) but shows much weaker activity against EZH1 (IC50 = 392 nM) . The dual EZH2/1 inhibition by UNC1999 is a key differentiator, suggesting that UNC2399 is derived from a chemical scaffold with a unique selectivity profile, which may be relevant for experiments where both PRC2-EZH2 and PRC2-EZH1 complexes are of interest.

EZH2 Inhibitor Selectivity Dual Inhibition

Optimal Scientific and Industrial Applications for UNC2399 Based on Quantitative Evidence


Target Engagement and Validation: EZH2 Pull-Down Assays from Cellular Lysates

UNC2399 is uniquely suited for pull-down experiments aimed at enriching and identifying EZH2 and its associated protein complexes from cell lysates. As demonstrated by Konze et al., 100 µM UNC2399 markedly enriches EZH2 from HEK293T cell lysates compared to a DMSO control [1]. This specific and competitive enrichment is a key differentiator from the inactive analog UNC2400, which fails to demonstrate such activity. Researchers can confidently use UNC2399 to confirm target engagement of EZH2 by other small molecules (by observing competition for binding) or to isolate PRC2 complexes for further biochemical or proteomic analysis.

Establishing Specificity in Inhibition Studies: Use of UNC2400 as a Quantitative Negative Control

In any cell-based or biochemical assay where UNC1999 (or a related SAM-competitive inhibitor) is used, the inclusion of UNC2400 as a negative control is scientifically rigorous. UNC2400, with an IC50 of 13 µM for EZH2—over 1,000-fold less potent than its active counterpart —enables researchers to definitively attribute observed phenotypic changes to on-target PRC2 inhibition rather than off-target effects. The quantitative difference in potency between UNC1999 (IC50 = 2 nM) and UNC2400 provides a clear and measurable threshold for specificity, which is a best practice in chemical biology.

Comparative Mechanism-of-Action Studies: Orthosteric (EZH2) vs. Allosteric (EED) PRC2 Inhibition

Researchers investigating the nuances of PRC2 inhibition can leverage the distinct mechanisms of UNC1999/UNC2399 (orthosteric, SAM-competitive EZH2 inhibitors) and compounds like EED226 (allosteric EED binders) [2][3]. Studies comparing the downstream effects of these two classes of inhibitors, for instance, on global H3K27me3 levels, gene expression, or the development of drug resistance, are critical for understanding PRC2 biology. UNC2399, as a biotinylated probe, could be used in such studies to pull down EZH2 from cells treated with EED226, thereby providing evidence of whether EED226 binding alters EZH2's interaction with other PRC2 components or its substrate.

Probing PRC2-EZH1 vs. PRC2-EZH2 Complex Functionality

Given that the parent compound UNC1999 is a potent dual inhibitor of both EZH2 and EZH1 (IC50 values of 2 nM and 45 nM, respectively) , experiments utilizing UNC2399 for target enrichment may capture both EZH2- and EZH1-containing PRC2 complexes. This is a key differentiator from more selective EZH2 inhibitors like GSK343 or tazemetostat, which have a much wider potency gap between the two isoforms [4]. Researchers seeking to understand the distinct and overlapping roles of EZH1 and EZH2 in a particular cellular context would therefore find the UNC1999/UNC2399 chemical probe set more informative than a highly selective EZH2-only tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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